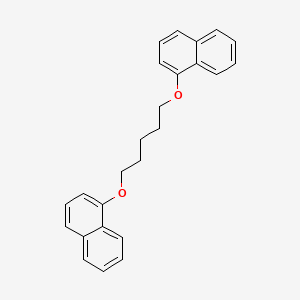
1,5-Di(1-naphthoxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Di(1-naphthoxy)pentane is an organic compound that features two naphthoxy groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Di(1-naphthoxy)pentane can be synthesized through oxidative polymerization, commonly known as the Scholl reaction. This method involves the dehydrogenative coupling of aromatic compounds under oxidative conditions. The polymerization is typically carried out in the presence of an oxidizing agent such as ferric chloride (FeCl3) in a solvent like nitrobenzene .
Industrial Production Methods
These processes are optimized for higher yields and molecular weights of the resulting polymers .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Di(1-naphthoxy)pentane primarily undergoes oxidative polymerization reactions. It can also participate in substitution reactions due to the presence of the naphthoxy groups.
Common Reagents and Conditions
Oxidative Polymerization: Ferric chloride (FeCl3) in nitrobenzene under an oxygen atmosphere.
Substitution Reactions: Various electrophiles can react with the naphthoxy groups under suitable conditions.
Major Products
The major product of oxidative polymerization is poly[this compound], which exhibits high molecular weights and unique structural properties .
Wissenschaftliche Forschungsanwendungen
1,5-Di(1-naphthoxy)pentane has several applications in scientific research:
Wirkmechanismus
The primary mechanism by which 1,5-Di(1-naphthoxy)pentane exerts its effects is through oxidative polymerization. The process involves the formation of radical-cation intermediates, which then couple to form the polymer. The reactivity of these intermediates is influenced by the structure of the monomer and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di(1-naphthoxy)diphenyl sulfone: Another compound used in oxidative polymerization with higher overall yields and molecular weights compared to 1,5-Di(1-naphthoxy)pentane.
1,5-Bis(1-naphthoxy)-3-oxapentane: Contains a flexible diethylene oxide unit between two naphthalene rings, used in similar polymerization reactions.
Uniqueness
This compound is unique due to its specific structural arrangement, which influences its reactivity and the properties of the resulting polymers. Its ability to form high molecular weight polymers with distinct mechanical and thermal properties makes it valuable in various applications .
Eigenschaften
IUPAC Name |
1-(5-naphthalen-1-yloxypentoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O2/c1(6-18-26-24-16-8-12-20-10-2-4-14-22(20)24)7-19-27-25-17-9-13-21-11-3-5-15-23(21)25/h2-5,8-17H,1,6-7,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDPNGDIWQWSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

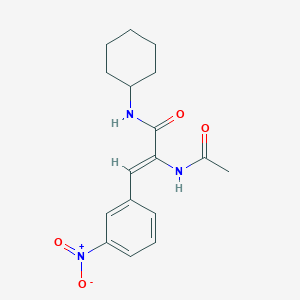
![3-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5225647.png)

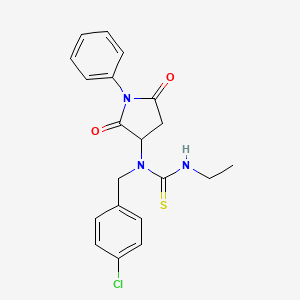

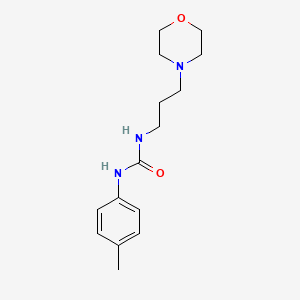

![(E)-3-(3-nitroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5225693.png)
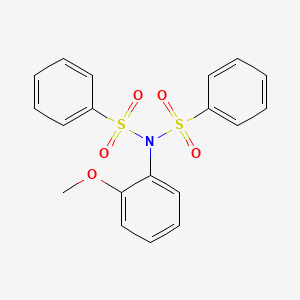


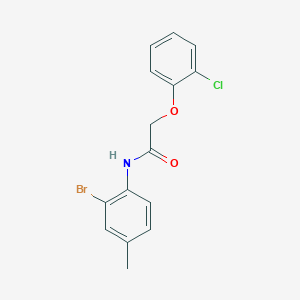
![5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5225745.png)
